Midpoint Redox Potential (Eₘ) of petF Versus Its Closest Sequence Homolog FDX2
The midpoint redox potential of petF (FDX1) from Chlamydomonas reinhardtii is approximately −398 mV, which is ∼77 mV more negative than that of FDX2 (−321 mV), its closest sequence homolog (82% identity) [1][2]. Both measurements were performed under comparable pH conditions (pH 7.0–7.5) using direct electrochemistry. The more negative Eₘ of petF makes it a thermodynamically stronger reductant, capable of driving a broader set of reductive metabolic reactions, whereas FDX2 operates in a narrower redox window optimized for nitrite reduction [1].
| Evidence Dimension | Midpoint redox potential (Eₘ) at pH 7.0–7.5 |
|---|---|
| Target Compound Data | petF (FDX1): approximately −398 mV vs. SHE |
| Comparator Or Baseline | FDX2: −321 mV vs. SHE |
| Quantified Difference | ~77 mV more negative (stronger reductant) for petF |
| Conditions | C. reinhardtii recombinant proteins; cyclic voltammetry or spectroelectrochemical titration; pH 7.0–7.5 |
Why This Matters
A 77 mV difference in midpoint potential alters the thermodynamic driving force for electron transfer by >7 kJ mol⁻¹, meaning petF can reduce enzymatic partners (e.g., hydrogenases, FTR) that FDX2 cannot efficiently reduce.
- [1] Terauchi AM, Lu S-F, Zaffagnini M, et al. Pattern of Expression and Substrate Specificity of Chloroplast Ferredoxins from Chlamydomonas reinhardtii. J Biol Chem. 2009;284(38):25867-25878. doi:10.1074/jbc.M109.023622 View Source
- [2] Boekema EJ, et al. (Review citing Wada et al. 1974). Crystal structure and biochemical characterization of Chlamydomonas FDX2 reveal two residues that, when mutated, partially confer FDX2 the redox potential and catalytic properties of FDX1. Photosynth Res. 2016;128:45-57. doi:10.1007/s11120-015-0198-6 View Source
